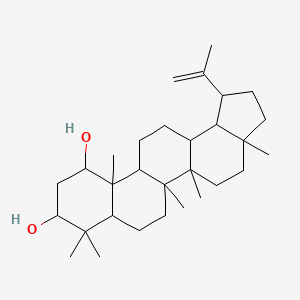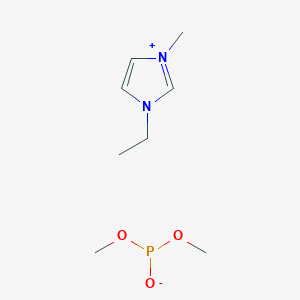
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite is a chemical compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite typically involves the reaction of 1-ethyl-3-methylimidazolium iodide with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphite derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is explored for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as drug delivery systems.
Industry: It is used in industrial processes, including the synthesis of advanced materials and as an electrolyte in batteries
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite involves its interaction with molecular targets and pathways within a system. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicine or as a catalyst in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- 1-Ethyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
Uniqueness
3-Ethyl-1-methyl-1H-imidazol-3-ium dimethyl phosphite stands out due to its unique combination of properties, such as its ability to act as both a solvent and a catalyst. Its specific structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C8H17N2O3P |
|---|---|
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
dimethyl phosphite;1-ethyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C6H11N2.C2H6O3P/c1-3-8-5-4-7(2)6-8;1-4-6(3)5-2/h4-6H,3H2,1-2H3;1-2H3/q+1;-1 |
InChI-Schlüssel |
LDZROWGTHWFRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C[N+](=C1)C.COP([O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
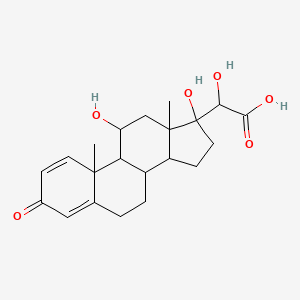
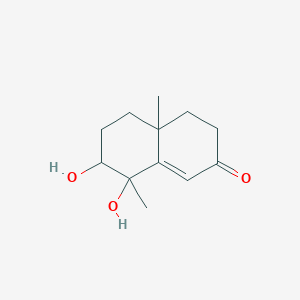
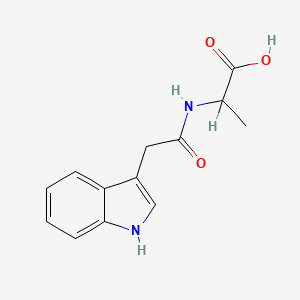



![10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)

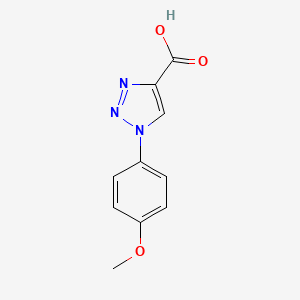
![Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)](/img/structure/B12322176.png)
